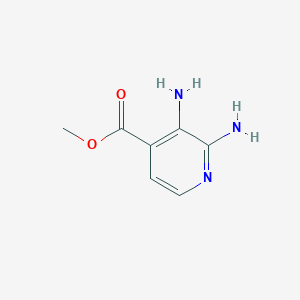

Methyl 2,3-diaminopyridine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2,3-diaminopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,8H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVVBSUMCKZAQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1486165-39-2 | |

| Record name | methyl 2,3-diaminopyridine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 2,3-diaminopyridine-4-carboxylate" synthesis from 2-chloro-3-nitropyridine-4-carboxylic acid ester

An In-Depth Manual for Researchers and Drug Development Professionals

This guide provides a detailed technical overview of the synthesis of Methyl 2,3-diaminopyridine-4-carboxylate, a valuable building block in medicinal chemistry, starting from the readily available precursor, methyl 2-chloro-3-nitropyridine-4-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the reaction mechanisms, detailed experimental protocols, and critical safety considerations.

Introduction

Methyl 2,3-diaminopyridine-4-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. The strategic placement of vicinal amino groups on the pyridine ring, coupled with the carboxylate functionality, provides a versatile scaffold for the construction of complex heterocyclic systems. This guide delineates a reliable and efficient two-step synthetic route, commencing with a nucleophilic aromatic substitution followed by a catalytic hydrogenation.

Synthetic Strategy Overview

The synthesis is accomplished in two sequential steps:

-

Amination: A nucleophilic aromatic substitution (SNAr) reaction on methyl 2-chloro-3-nitropyridine-4-carboxylate, where the chloro group is displaced by an amino group.

-

Reduction: Catalytic hydrogenation of the resulting methyl 2-amino-3-nitropyridine-4-carboxylate to afford the target diamino compound.

This approach is advantageous due to the high reactivity of the starting material and the generally clean and high-yielding nature of both transformations.

Part 1: Amination of Methyl 2-Chloro-3-nitropyridine-4-carboxylate

Mechanistic Insights

The first step of the synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring, being inherently electron-deficient, is further activated towards nucleophilic attack by the strongly electron-withdrawing nitro group at the 3-position. This activation is most pronounced at the positions ortho and para to the nitro group. Consequently, the carbon at the 2-position, bearing the chlorine atom, is highly electrophilic.

The reaction proceeds via a two-step addition-elimination mechanism[1][2][3]. The nucleophile, in this case, ammonia, attacks the C2 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex[1][4]. The negative charge is delocalized over the pyridine ring and the nitro group, which stabilizes the intermediate. In the subsequent step, the leaving group, chloride, is expelled, and the aromaticity of the pyridine ring is restored, yielding the aminated product.

Experimental Protocol: Amination

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (Example Scale) | Moles (mmol) |

| Methyl 2-chloro-3-nitropyridine-4-carboxylate | 216.59 | 5.0 g | 23.0 |

| Ammonia (7 N solution in methanol) | 17.03 | 50 mL | ~350 |

| Methanol (anhydrous) | 32.04 | 100 mL | - |

Procedure:

-

To a sealed pressure vessel equipped with a magnetic stir bar, add methyl 2-chloro-3-nitropyridine-4-carboxylate (5.0 g, 23.0 mmol).

-

Add anhydrous methanol (100 mL) to dissolve the starting material.

-

Cool the solution in an ice bath and add a 7 N solution of ammonia in methanol (50 mL, ~350 mmol).

-

Seal the vessel tightly and allow it to warm to room temperature.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After completion, cool the reaction mixture to room temperature and carefully vent the vessel in a fume hood.

-

Concentrate the reaction mixture under reduced pressure to remove excess ammonia and methanol.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Part 2: Catalytic Hydrogenation of Methyl 2-amino-3-nitropyridine-4-carboxylate

Mechanistic Insights

The second step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a widely employed and efficient method for this transformation[5]. The reaction typically proceeds on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C)[6].

The mechanism of catalytic hydrogenation of aromatic nitro compounds is complex and involves several intermediates[7][8]. The process begins with the adsorption of hydrogen gas and the nitro compound onto the catalyst surface. The nitro group is sequentially reduced, likely through nitroso and hydroxylamine intermediates, to the corresponding amine[9]. The reaction is generally highly selective for the reduction of the nitro group in the presence of other reducible functional groups under appropriate conditions.

Experimental Protocol: Catalytic Hydrogenation

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (Example Scale) | Moles (mmol) |

| Methyl 2-amino-3-nitropyridine-4-carboxylate | 197.15 | 4.0 g | 20.3 |

| Palladium on Carbon (10% Pd/C, 50% wet) | - | 0.4 g (10 wt%) | - |

| Ethanol or Ethyl Acetate | - | 150 mL | - |

| Hydrogen gas (H₂) | 2.02 | Balloon or Parr shaker | - |

| Celite® | - | - | - |

Procedure:

-

In a round-bottom flask or a Parr hydrogenation bottle, dissolve methyl 2-amino-3-nitropyridine-4-carboxylate (4.0 g, 20.3 mmol) in ethanol or ethyl acetate (150 mL).

-

Carefully add 10% palladium on carbon (0.4 g, 10 wt%) under a stream of inert gas (e.g., nitrogen or argon)[10][11]. Caution: Pd/C is pyrophoric and can ignite flammable solvents in the presence of air.

-

Seal the reaction vessel and evacuate and backfill with hydrogen gas three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as specified for a Parr apparatus) at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed (typically 4-12 hours).

-

Once the reaction is complete, carefully purge the reaction vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent. Caution: Do not allow the filter cake to dry completely as the used catalyst can be pyrophoric.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

-

The crude Methyl 2,3-diaminopyridine-4-carboxylate can be purified by recrystallization or column chromatography if necessary.

Safety Considerations

-

2-Chloro-3-nitropyridine derivatives: These compounds are generally irritants and may be harmful if swallowed, inhaled, or in contact with skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Ammonia solutions: Concentrated ammonia solutions are corrosive and have a pungent odor. Work in a well-ventilated area and avoid inhalation of vapors.

-

Pressure reactions: The amination step is performed in a sealed vessel under pressure. Ensure the vessel is rated for the reaction conditions and use a blast shield.

-

Catalytic Hydrogenation:

-

Hydrogen gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure there are no ignition sources in the vicinity of the reaction setup.

-

Palladium on Carbon (Pd/C): Pd/C is a pyrophoric catalyst, especially after use. Handle it under an inert atmosphere and never allow the used, dry catalyst to come into contact with air. Quench the used catalyst on the Celite® pad with water before disposal.

-

Characterization

The final product, Methyl 2,3-diaminopyridine-4-carboxylate, should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.

Conclusion

The described two-step synthesis provides a reliable and scalable route to Methyl 2,3-diaminopyridine-4-carboxylate. A thorough understanding of the underlying reaction mechanisms and strict adherence to the safety protocols are paramount for the successful and safe execution of this synthesis in a laboratory setting. This guide serves as a foundational resource for researchers, enabling the efficient production of this important synthetic intermediate for applications in drug discovery and development.

References

- A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. (n.d.).

- Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (2019). Oriental Journal of Chemistry, 35(1), 12-23.

- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). Chemical Science, 15(1), 88-106.

- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (1993). Analytical Biochemistry, 211(1), 17-22.

- Nitro Reduction. (n.d.). Organic Chemistry Portal.

- Catalytic Hydrogenation of Nitrobenzene to Aniline. (n.d.). Mettler Toledo.

- Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (2015). Inorganica Chimica Acta, 435, 137-143.

- Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide. (n.d.). Benchchem.

- Hydrogenation (atmospheric pressure) with Pd/C. (n.d.).

- Nucleophilic arom

- Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine. (n.d.). Benchchem.

- CN102532010A - Preparation method of 2-chloro-3-aminopyridine. (n.d.).

- Hydrogenation SOP. (n.d.). University of California, Berkeley.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.

- 18.6 Nucleophilic Aromatic Substitution (NAS). (2021). Chad's Prep.

- CN102532010B - Preparation method of 2-chloro-3-aminopyridine. (n.d.).

- US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. (n.d.).

- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (2011). Journal of Medicinal Chemistry, 54(13), 4767-4782.

- Standard Operating Procedures. (n.d.). The Sarpong Group, University of California, Berkeley.

- CN101029021A - Production of 2,6-diamino-pyridine. (n.d.).

- CN103664762A - Method for preparing 2,3-diamino pyridine. (n.d.).

- 3,4-Diaminopyridine. (n.d.). Sigma-Aldrich.

- Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. (2000). Chemistry of Heterocyclic Compounds, 36(7), 823-828.

- How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. (2023). YouTube.

- Palladium on Carbon (Pd/C). (n.d.).

- Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. (2013). Journal of Heterocyclic Chemistry, 50(1), E1-E3.

- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine. (n.d.).

- 4-Methyl-3-nitropyridin-2-amine. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(12), o3134.

- Enhanced hydrogenation activity and diastereomeric interactions of methyl pyruvate co-adsorbed with R-1-(1-naphthyl)ethylamine on Pd(111). (2016).

- 2-Amino-4-methylpyridinium 6-carboxypyridine-2-carboxylate methanol monosolvate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(1), o54.

- 2,3-Diaminopyridinium 4-methoxyquinoline-2-carboxylate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(12), o3329.

- 4-Amino-2,3,5-trimethylpyridine monohydrate. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(4), o802.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]

- 9. mt.com [mt.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. sarponggroup.com [sarponggroup.com]

A Framework for the Physicochemical Characterization of Methyl 2,3-diaminopyridine-4-carboxylate

An In-depth Technical Guide

Executive Summary: Methyl 2,3-diaminopyridine-4-carboxylate is a heterocyclic compound with significant potential as a scaffold and intermediate in medicinal chemistry and drug discovery. Its structure, featuring a pyridine core with two amino groups and a methyl ester, presents a unique combination of hydrogen bonding capabilities, basic centers, and lipophilic elements. Such scaffolds are foundational in the synthesis of more complex molecules, including imidazopyridines, which possess a wide range of biological activities.[1] Despite its potential, comprehensive physicochemical data for this specific molecule is not readily available in public databases.

This technical guide provides researchers, chemists, and drug development professionals with a robust framework for the systematic characterization of Methyl 2,3-diaminopyridine-4-carboxylate. We present detailed, field-proven protocols for determining its essential physicochemical properties: melting point, aqueous solubility, and ionization constants (pKa). By synthesizing established methodologies with expert insights, this document serves as a practical roadmap for generating the critical data needed to assess its viability as a drug candidate precursor, guide synthetic strategies, and inform formulation development.

Molecular Profile and Structural Attributes

The starting point for any new chemical entity is to establish its fundamental identity. The structural features of Methyl 2,3-diaminopyridine-4-carboxylate—multiple basic nitrogen atoms, a hydrogen-bond-donating amino group, and a hydrogen-bond-accepting carboxylate—suggest a complex interplay of properties that will govern its behavior in both chemical and biological systems.

| Identifier | Value | Source |

| IUPAC Name | Methyl 2,3-diaminopyridine-4-carboxylate | - |

| Molecular Formula | C₇H₉N₃O₂ | Calculated |

| Molecular Weight | 167.17 g/mol | Calculated |

| Canonical SMILES | COC(=O)C1=C(C(=NC=C1)N)N | - |

| InChI Key | (Predicted) | - |

| CAS Number | Not readily available | - |

Note: While CAS numbers exist for isomers such as Methyl 2-aminopyridine-4-carboxylate (6937-03-7), a specific identifier for the 2,3-diamino variant is not indexed in major public databases as of this writing.

Essential Physicochemical Properties: Theory and Implication

Understanding the core physicochemical properties is non-negotiable in drug development. They dictate a molecule's journey from a laboratory flask to its biological target, influencing everything from synthesis and purification to absorption, distribution, metabolism, and excretion (ADME).

Melting Point (Mp)

The melting point is a fundamental indicator of a crystalline solid's purity and identity. A sharp, defined melting range is characteristic of a pure substance, whereas impurities typically cause a depression and broadening of the melting range.[2] For a molecule like Methyl 2,3-diaminopyridine-4-carboxylate, the extensive hydrogen bonding capacity afforded by the two amino groups is expected to result in a relatively high melting point compared to non-hydrogen bonding analogues.

Aqueous Solubility (S)

Solubility is a critical determinant of a drug's bioavailability.[3] For oral administration, a compound must first dissolve in the gastrointestinal fluids to be absorbed.[4] The target molecule's structure is amphipathic. The aromatic ring and methyl group contribute to lipophilicity, while the three nitrogen atoms and oxygen atoms can engage in hydrogen bonding with water. Its solubility is expected to be highly pH-dependent due to the basicity of the pyridine and amino groups. At lower pH values where these groups are protonated, a significant increase in aqueous solubility is anticipated.[4]

Ionization Constant (pKa)

The pKa value defines the strength of an acid or base and dictates the extent of a molecule's ionization at a given pH.[5] This is arguably the most influential physicochemical parameter for drug candidates, as it governs solubility, lipophilicity, membrane permeability, and target binding.[6] Methyl 2,3-diaminopyridine-4-carboxylate has three basic centers: the pyridine ring nitrogen and the two exocyclic amino groups. Determining the pKa for each of these centers is crucial for predicting which forms (neutral, monocationic, dicationic, etc.) will predominate at physiological pH (~7.4). This ionization state directly impacts the ability of the molecule to cross biological membranes and interact with its intended target.[5]

Experimental Protocols for Complete Characterization

The following sections provide self-validating, step-by-step protocols for determining the key properties of a newly synthesized batch of Methyl 2,3-diaminopyridine-4-carboxylate.

Protocol: Melting Point Determination via Capillary Method

This protocol uses a standard digital melting point apparatus, a reliable and common technique in organic chemistry labs.[7][8]

Methodology:

-

Sample Preparation: Ensure the crystalline sample is completely dry and finely powdered. An improperly dried sample can lead to solvent-induced melting point depression.

-

Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and drop it down a long, hollow tube (e.g., a glass tube or condenser) several times to pack the sample tightly into the closed end. The final packed height should be 2-3 mm.[7]

-

Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

-

Rapid Preliminary Run: Heat the sample at a fast rate (e.g., 10-20 °C/min) to find an approximate melting range. This saves time and prevents overshooting the melting point in subsequent, more accurate runs.[2]

-

Accurate Determination: Allow the apparatus to cool at least 20 °C below the approximate melting point. Using a fresh sample, heat to within 15-20 °C of the approximate melting point at a medium rate. Then, slow the heating rate to 1-2 °C per minute.[7]

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2. A pure compound should have a range of ≤ 2 °C.[9]

Caption: Workflow for Melting Point Determination.

Protocol: Thermodynamic Aqueous Solubility via Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility, providing a measure of a compound's intrinsic solubility in a given medium.[4][10]

Methodology:

-

System Preparation: Prepare a series of buffered aqueous solutions at various relevant pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).

-

Sample Addition: Add an excess amount of solid Methyl 2,3-diaminopyridine-4-carboxylate to a known volume of each buffer in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium with a saturated solution has been reached.[10]

-

Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C or 37 °C) using a shaker or rotator. The system should be allowed to reach equilibrium, which can take 24-72 hours. A preliminary time-course experiment can determine the minimum time required.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the solid phase via centrifugation and/or filtration through a low-binding filter (e.g., PVDF).

-

Quantification: Accurately dilute the saturated supernatant with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calibration: Create a calibration curve using known concentrations of the compound to ensure accurate quantification of the samples. The measured concentration is the thermodynamic solubility at that specific pH and temperature.

Caption: Shake-Flask Method for Solubility.

Protocol: Ionization Constant (pKa) Determination via Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values by measuring pH changes in a solution upon the incremental addition of a titrant (an acid or a base).[11][12]

Methodology:

-

Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent system. For water-soluble compounds, deionized water is used. For less soluble compounds, a co-solvent system (e.g., methanol-water or DMSO-water) may be necessary. The presence of a co-solvent will yield an apparent pKa (pKaapp) which can be extrapolated to aqueous conditions.

-

System Setup: Place the solution in a thermostatted vessel and use a calibrated, high-precision pH electrode to monitor the pH.

-

Titration (for a base): As Methyl 2,3-diaminopyridine-4-carboxylate is basic, it will be titrated with a standardized acid titrant (e.g., 0.1 M HCl). Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant. The data is plotted as pH versus the volume of titrant added.

-

pKa Calculation: The pKa is determined from the titration curve. The inflection point of the curve corresponds to an equivalence point. The pKa is equal to the pH at the half-equivalence point (the point where half of the basic group has been protonated). For a molecule with multiple pKa values, the curve will show multiple buffer regions and inflection points. Analysis of the first or second derivative of the titration curve can precisely identify these points.[12]

Caption: Conceptual Impact of pH on Ionization State.

Data Synthesis: Implications for Drug Development

The true value of this data lies in its integration to build a holistic profile of the molecule, which directly informs critical decisions in the drug discovery pipeline.

-

Structure-Activity Relationship (SAR) Guidance: An unexpectedly low solubility or an unfavorable pKa can guide medicinal chemists to modify the structure. For example, if solubility is poor, a chemist might replace the methyl ester with a more polar group to improve aqueous interaction.[13]

-

Absorption and Bioavailability Prediction: The pKa values are essential inputs for models that predict a drug's absorption. A compound that is highly ionized at intestinal pH (governed by its pKa) will likely have poor passive membrane permeability, potentially leading to low oral bioavailability.[5]

-

Formulation Strategy: The pH-solubility profile, derived from solubility measurements at different pH values, is critical for formulation scientists. If the compound is significantly more soluble at low pH, an acidic salt form might be developed to improve its dissolution rate and overall exposure in the body.[3]

-

Analytical Method Development: Knowledge of the pKa and solubility is essential for developing robust analytical methods (like HPLC) for quantification in biological matrices. It helps in selecting the appropriate buffer pH for the mobile phase to ensure consistent peak shape and retention time.

Conclusion

While Methyl 2,3-diaminopyridine-4-carboxylate remains a molecule of untapped potential, its progression from a synthetic curiosity to a valuable building block in pharmaceutical R&D is contingent upon rigorous physicochemical characterization. The experimental frameworks detailed in this guide provide the necessary tools to elucidate its melting point, aqueous solubility, and ionization behavior. The resulting data will not only establish a foundational understanding of the molecule's intrinsic properties but will also empower scientists to make informed, data-driven decisions, thereby accelerating the discovery and development of novel therapeutics.

References

Sources

- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. What is pKa and how is it used in drug development? [pion-inc.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. westlab.com [westlab.com]

- 9. mt.com [mt.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications | Auctores [auctoresonline.org]

Spectroscopic Characterization of Methyl 2,3-diaminopyridine-4-carboxylate: A Technical Guide

Introduction

Methyl 2,3-diaminopyridine-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique arrangement of amino and carboxylate functionalities on a pyridine scaffold makes it a versatile building block for the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its molecular structure is paramount for its application and further development. This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 2,3-diaminopyridine-4-carboxylate, offering insights into its structural confirmation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the spectroscopic properties of this molecule.

Molecular Structure and Key Features

The structure of Methyl 2,3-diaminopyridine-4-carboxylate features a pyridine ring substituted with two amino groups at the 2 and 3 positions, and a methyl carboxylate group at the 4 position. This substitution pattern gives rise to a unique electronic environment that is reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Methyl 2,3-diaminopyridine-4-carboxylate, both ¹H and ¹³C NMR are essential for structural verification.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of Methyl 2,3-diaminopyridine-4-carboxylate in a solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons, the amino protons, and the methyl ester protons.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 | d | 1H | H-6 | The proton at position 6 is a doublet due to coupling with H-5. It is expected to be the most downfield of the aromatic protons due to the anisotropic effect of the neighboring nitrogen atom. |

| ~6.5 | d | 1H | H-5 | The proton at position 5 is a doublet due to coupling with H-6. |

| ~6.0 | br s | 2H | C3-NH₂ | The protons of the amino group at position 3 are expected to be a broad singlet. The exact chemical shift can be variable and is dependent on solvent and concentration. |

| ~5.5 | br s | 2H | C2-NH₂ | The protons of the amino group at position 2 are also expected to be a broad singlet. |

| ~3.8 | s | 3H | -OCH₃ | The methyl protons of the ester group will appear as a sharp singlet. |

Expert Insight: The choice of a polar aprotic solvent like DMSO-d₆ is crucial for observing the exchangeable amine protons. In protic solvents like D₂O, these signals would broaden or disappear due to rapid deuterium exchange. The broadness of the NH₂ signals is a result of quadrupole broadening from the ¹⁴N nucleus and potential hydrogen bonding.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show signals for each of the unique carbon atoms in the molecule.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~168 | C=O | The carbonyl carbon of the ester is expected to be the most downfield signal. |

| ~155 | C-2 | The carbon bearing the amino group at position 2 is significantly shielded. |

| ~148 | C-6 | The carbon at position 6 is deshielded by the adjacent nitrogen atom. |

| ~140 | C-4 | The carbon attached to the carboxylate group. |

| ~125 | C-3 | The carbon with the second amino group. |

| ~105 | C-5 | The carbon at position 5 is expected to be the most upfield of the aromatic carbons. |

| ~52 | -OCH₃ | The methyl carbon of the ester group. |

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for Methyl 2,3-diaminopyridine-4-carboxylate is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds to allow for full relaxation of the protons.

-

Acquisition Time (aq): At least 3 seconds to ensure good resolution.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Workflow for NMR Data Analysis

Caption: Workflow for NMR data acquisition, processing, and interpretation.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of Methyl 2,3-diaminopyridine-4-carboxylate will be dominated by absorptions from the N-H, C=O, and C-N bonds.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3450-3300 | Medium-Strong, Doublet | N-H stretch | Primary Aromatic Amine |

| 3100-3000 | Weak-Medium | C-H stretch | Aromatic C-H |

| 2950-2850 | Weak | C-H stretch | Methyl C-H |

| 1720-1700 | Strong | C=O stretch | Ester |

| 1620-1580 | Medium-Strong | N-H bend | Primary Amine |

| 1600-1450 | Medium | C=C stretch | Aromatic Ring |

| 1300-1200 | Strong | C-O stretch | Ester |

| 1335-1250 | Strong | C-N stretch | Aromatic Amine.[1] |

Expert Insight: The presence of two distinct N-H stretching bands is a hallmark of a primary amine.[1] The strong carbonyl absorption confirms the presence of the ester group. The exact position of this peak can be influenced by conjugation with the aromatic ring. The region between 1600 cm⁻¹ and 1450 cm⁻¹ will contain several bands due to the complex vibrations of the substituted pyridine ring.[2]

Experimental Protocol: FTIR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the empty ATR crystal or a blank KBr pellet should be collected before scanning the sample.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Expected Mass Spectrum

For Methyl 2,3-diaminopyridine-4-carboxylate (C₇H₉N₃O₂), the expected molecular weight is approximately 167.17 g/mol .

-

Molecular Ion (M⁺): An electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 167. The presence of an odd number of nitrogen atoms is consistent with the odd nominal mass of the molecular ion, in accordance with the Nitrogen Rule.

-

Key Fragmentation Pathways:

-

Loss of -OCH₃: A significant fragment at m/z = 136 would correspond to the loss of the methoxy radical from the ester group. This is a common fragmentation pathway for methyl esters.[3][4]

-

Loss of -COOCH₃: A fragment at m/z = 108 would result from the cleavage of the entire methyl carboxylate group.

-

Decarboxylation: Loss of CO₂ from a fragment ion could also be observed.

-

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for dissolved samples.

-

Ionization Method: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique often used in LC-MS that typically results in a prominent protonated molecule [M+H]⁺ at m/z = 168.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

Fragmentation Logic Diagram

Caption: Predicted major fragmentation pathways for Methyl 2,3-diaminopyridine-4-carboxylate in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of Methyl 2,3-diaminopyridine-4-carboxylate through NMR, IR, and MS provides a robust framework for its structural confirmation. The predicted data, based on established spectroscopic principles, offers a clear guide for researchers working with this compound. The detailed protocols and expert insights provided in this guide are designed to facilitate the acquisition and interpretation of high-quality data, ensuring the scientific integrity of research and development efforts involving this important chemical entity.

References

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

Sources

An In-Depth Technical Guide to Methyl 2,3-diaminopyridine-4-carboxylate (CAS 1486165-39-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 1486165-39-2, Methyl 2,3-diaminopyridine-4-carboxylate. The content herein is curated for professionals in research and drug development, offering a blend of established data and insights into the broader context of diaminopyridine derivatives. While specific mechanistic and application data for this particular molecule remains nascent in publicly accessible literature, this guide synthesizes available information and extrapolates potential areas of investigation based on the activities of structurally related compounds.

Core Compound Identification and Physicochemical Properties

The compound with CAS number 1486165-39-2 is chemically identified as Methyl 2,3-diaminopyridine-4-carboxylate, also known by its synonym, Methyl 2,3-diaminoisonicotinate.[1][2][3] This molecule belongs to the diaminopyridine class of heterocyclic compounds, which are of significant interest in medicinal chemistry.

Table 1: Physicochemical Properties of Methyl 2,3-diaminopyridine-4-carboxylate

| Property | Value | Source(s) |

| CAS Number | 1486165-39-2 | [1][2][3] |

| Molecular Formula | C₇H₉N₃O₂ | [1][2][3] |

| Molecular Weight | 167.17 g/mol | [1][2][3] |

| Synonyms | Methyl 2,3-diaminoisonicotinate | [2][3] |

| Physical Form | Solid | [2] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [1][2] |

Commercial Availability and Procurement

Methyl 2,3-diaminopyridine-4-carboxylate is available from several chemical suppliers, primarily for research and development purposes. When procuring this compound, it is crucial to verify the purity and obtain a certificate of analysis.

Table 2: Notable Suppliers of CAS 1486165-39-2

| Supplier | Product Name | Notes |

| BLD Pharm | Methyl 2,3-diaminopyridine-4-carboxylate | Research use only. |

| Sigma-Aldrich (Ambeed, Inc.) | Methyl 2,3-diaminoisonicotinate | Purity of 95% is specified. |

| AccelaChemBio | Methyl 2,3-Diaminoisonicotinate | For R&D use only. |

Synthesis of Diaminopyridine Scaffolds: A Representative Workflow

Below is a conceptual workflow for the synthesis of a diaminopyridine derivative, illustrating a common synthetic strategy in this chemical class.

Caption: Generalized synthetic workflow for diaminopyridine carboxylate derivatives.

Exemplary Protocol: Synthesis of 2,3-Diaminopyridine

A detailed, multi-step synthesis of 2,3-diaminopyridine from 2-aminopyridine has been described and can serve as a foundational method for chemists aiming to synthesize derivatives like Methyl 2,3-diaminopyridine-4-carboxylate. The key steps involve:

-

Bromination: 2-aminopyridine is brominated to yield 2-amino-5-bromopyridine.

-

Nitration: The resulting 2-amino-5-bromopyridine is nitrated to introduce a nitro group, forming 2-amino-5-bromo-3-nitropyridine.

-

Reduction: The nitro group of 2-amino-5-bromo-3-nitropyridine is reduced to an amino group, yielding 2,3-diamino-5-bromopyridine.

-

Debromination: The bromo substituent is removed to give the final product, 2,3-diaminopyridine.

Biological Activity and Potential Mechanisms of Action: An Extrapolative Discussion

Direct studies on the biological activity and mechanism of action of Methyl 2,3-diaminopyridine-4-carboxylate are not extensively reported. However, the broader class of diaminopyridine compounds has been investigated for various therapeutic applications. The insights from these related molecules can guide future research on CAS 1486165-39-2.

Potassium Channel Blockade: The Case of 3,4-Diaminopyridine

A well-studied analog, 3,4-diaminopyridine (Amifampridine), is an approved treatment for Lambert-Eaton myasthenic syndrome.[3][4] Its primary mechanism of action is the blockade of voltage-gated potassium channels in presynaptic nerve terminals.[2][5] This blockade prolongs the duration of the action potential, leading to an increased influx of calcium ions and subsequently enhancing the release of acetylcholine at the neuromuscular junction.[2][3]

Caption: Postulated mechanism of action based on 3,4-diaminopyridine's activity.

It is plausible that Methyl 2,3-diaminopyridine-4-carboxylate could exhibit similar or related ion channel modulating activities. The presence and position of the amino and carboxylate groups will significantly influence its potency, selectivity, and pharmacokinetic properties.

Antimicrobial and Anticancer Potential

Derivatives of diaminopyridine have been explored for their antimicrobial and anticancer properties. For instance, some diaminopyrimidine derivatives have shown inhibitory activity against focal adhesion kinase (FAK), a non-receptor tyrosine kinase implicated in cancer cell proliferation, survival, and migration. The structural similarities suggest that Methyl 2,3-diaminopyridine-4-carboxylate could be a scaffold for the development of novel therapeutic agents in these areas.

Suggested Experimental Protocols for Characterization

For researchers initiating studies on Methyl 2,3-diaminopyridine-4-carboxylate, the following experimental approaches are recommended:

In Vitro Biological Screening

-

Kinase Profiling: A broad panel kinase screen would be a valuable initial step to identify potential protein kinase targets. This can be followed by more specific IC₅₀ determinations for any identified hits.

-

Antimicrobial Assays: The compound should be tested against a panel of clinically relevant bacterial and fungal strains to determine its minimum inhibitory concentration (MIC).

-

Ion Channel Assays: Patch-clamp electrophysiology studies on various potassium and other ion channels would be essential to determine if it shares the mechanism of action of 3,4-diaminopyridine.

Cell-Based Assays

-

Cytotoxicity Assays: The effect of the compound on the viability of various cancer cell lines and normal cell lines should be assessed using assays such as MTT or CellTiter-Glo.

-

Cell Migration and Invasion Assays: If kinase inhibition is observed, assays like the wound-healing assay or transwell invasion assay can be employed to evaluate its effect on cancer cell motility.

Conclusion and Future Directions

Methyl 2,3-diaminopyridine-4-carboxylate (CAS 1486165-39-2) is a readily available chemical building block with potential for further investigation in drug discovery and development. While direct biological data is currently limited, the known activities of related diaminopyridine compounds provide a strong rationale for exploring its potential as an ion channel modulator, an antimicrobial agent, or an anticancer therapeutic. Future research should focus on a systematic evaluation of its biological targets and mechanism of action, which will be crucial in unlocking its therapeutic potential.

References

-

Accela ChemBio Inc. 1486165-39-2,Methyl 2,3-Diaminoisonicotinate. [Link]

-

Ojala, K. S., et al. (2021). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. Journal of Biological Chemistry, 296, 100302. [Link]

-

Punga, A. R., et al. (2017). Effect of 3,4-diaminopyridine at the murine neuromuscular junction. Muscle & Nerve, 55(2), 223-231. [Link]

-

PubChem. Amifampridine. National Center for Biotechnology Information. [Link]

-

Lee, J. H., et al. (2017). Population Pharmacokinetics/Pharmacodynamics of 3,4-Diaminopyridine Free Base in Patients With Lambert-Eaton Myasthenia. CPT: Pharmacometrics & Systems Pharmacology, 6(8), 536-544. [Link]

Sources

- 1. 1486165-39-2|Methyl 2,3-diaminopyridine-4-carboxylate|BLD Pharm [bldpharm.com]

- 2. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Population Pharmacokinetics/Pharmacodynamics of 3,4-Diaminopyridine Free Base in Patients With Lambert-Eaton Myasthenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of 3,4-diaminopyridine at the murine neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of vicinal diaminopyridines

An In-Depth Technical Guide to the Reactivity of Vicinal Diaminopyridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicinal diaminopyridines, particularly the 2,3- and 3,4-isomers, represent a class of heterocyclic compounds with significant and versatile reactivity. Their unique electronic structure, characterized by two adjacent electron-donating amino groups on an electron-deficient pyridine ring, makes them powerful building blocks in organic synthesis. This guide provides a comprehensive exploration of the core reactivity principles of these molecules. We will delve into their synthesis, electronic properties, and their utility in key chemical transformations including condensation, cyclization, and metal-catalyzed coupling reactions. Furthermore, this document will highlight their critical role as privileged structural motifs in medicinal chemistry and materials science, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Strategic Importance of Vicinal Diaminopyridines

Vicinal diamines are a cornerstone structural motif found in numerous biologically active molecules and catalysts.[1][2][3] When this functionality is incorporated into a pyridine scaffold, the resulting vicinal diaminopyridines (v-DAPs) gain unique chemical properties that make them exceptionally valuable synthons. The interplay between the nucleophilic amino groups and the π-deficient pyridine ring governs their reactivity, enabling them to serve as precursors for a wide array of fused heterocyclic systems.

Notably, compounds derived from v-DAPs are prevalent in drug discovery. For instance, 3,4-Diaminopyridine (3,4-DAP), also known as Amifampridine, is an approved therapeutic for the rare autoimmune disorder Lambert-Eaton Myasthenic Syndrome (LEMS).[4][5][6] Its mechanism involves blocking voltage-gated potassium channels, which enhances the release of the neurotransmitter acetylcholine at the neuromuscular junction.[6][7] Beyond this established application, v-DAP cores are integral to novel inhibitors targeting Focal Adhesion Kinase (FAK) for cancer therapy[8], as well as potent anti-plasmodial and anti-tubercular agents.[9][10] This guide will provide the foundational chemical knowledge required to harness the synthetic potential of these powerful molecules.

Electronic Properties and Synthesis

Electronic Landscape

The reactivity of vicinal diaminopyridines is a direct consequence of their electronic architecture. The two amino groups act as strong +R (resonance) and -I (inductive) substituents. The powerful electron-donating resonance effect significantly increases the electron density of the pyridine ring, particularly at the ortho and para positions relative to the amino groups. This enhanced nucleophilicity makes the ring itself susceptible to electrophilic attack under certain conditions, a departure from the typical reactivity of unsubstituted pyridine.

Simultaneously, the lone pair of electrons on each nitrogen atom makes the amino groups themselves potent nucleophiles, which is the basis for their most common reactions. The proximity of the two amino groups allows for concerted or sequential reactions, making them ideal for forming five- or six-membered rings. Spectroscopic studies on related diaminopyrimidines show that the introduction of amino groups causes a significant red-shift in the lowest-energy absorption band compared to the parent heterocycle, a direct consequence of the extended π-conjugation and altered molecular orbital energies.[11][12][13]

Synthetic Strategies

The synthesis of v-DAPs typically involves the reduction of a corresponding nitro-aminopyridine. The strategic introduction of the nitro group is key to the success of these routes.

Common Synthetic Routes to 2,3-Diaminopyridine:

| Starting Material | Key Steps | Typical Reagents | Reference |

| 2-Aminopyridine | 1. Bromination2. Nitration3. Reduction | 1. Br₂2. H₂SO₄/HNO₃3. Fe/HCl or Catalytic Hydrogenation | [9] |

| 2-Amino-3-nitropyridine | Reduction | Fe/acidified ethanol, Sn/HCl, SnCl₂/HCl | [14][15] |

| 3-Amino-2-chloropyridine | Amination | Aqueous NH₃ (under pressure) | [15] |

The synthesis starting from 2-aminopyridine is a robust and frequently cited method.[9] Electrophilic bromination preferentially occurs at the 5-position. Subsequent nitration is directed to the 3-position, followed by reduction of the nitro group to afford the vicinal diamine.

Caption: Synthetic pathway to a substituted vicinal diaminopyridine.

Core Reactivity: Condensation and Cyclization

The most synthetically valuable feature of vicinal diaminopyridines is their ability to undergo condensation reactions with bifunctional electrophiles to form fused heterocyclic systems. This reactivity is the cornerstone of their use in constructing complex molecular scaffolds.

Reaction with 1,2-Dicarbonyl Compounds: The Formation of Imidazo[4,5-b]pyridines

Vicinal diaminopyridines react readily with 1,2-dicarbonyl compounds (e.g., glyoxal, benzil) or their equivalents (e.g., α-keto aldehydes) to form imidazo[4,5-b]pyridines, also known as 4-azabenzimidazoles. The reaction proceeds via a two-step mechanism:

-

Initial Condensation: One of the amino groups acts as a nucleophile, attacking one of the carbonyl carbons to form a hemiaminal, which then dehydrates to form a Schiff base (imine).

-

Intramolecular Cyclization: The second, neighboring amino group then attacks the remaining carbonyl group in an intramolecular fashion. A final dehydration step yields the aromatic fused imidazole ring.

This reaction is highly efficient and is a primary method for synthesizing libraries of compounds for biological screening.[9]

Caption: General mechanism for azabenzimidazole synthesis.

Reaction with Aldehydes: Regioselective Synthesis

The reaction of v-DAPs with aldehydes can be controlled to achieve different outcomes. In the presence of an oxidizing agent or under acidic conditions that promote cyclization, the reaction with one equivalent of an aldehyde yields 2-substituted imidazo[4,5-b]pyridines.[9] Interestingly, research has shown that for substituted v-DAPs like 2-amino-5-bromo-3-aminopyridine, the reaction can be stopped regioselectively at the imine stage, forming a stable 2-amino-3-(benzylimino)pyridine derivative without cyclizing.[9] This provides a critical branch point for further synthetic diversification.

Role as Ligands in Coordination Chemistry

The pyridine nitrogen and the exocyclic amino groups are all potential coordination sites for metal ions. This makes v-DAPs versatile ligands for constructing metal-organic complexes with applications in catalysis and materials science.[16][17]

-

Coordination Mode: The coordination can occur through the pyridine ring nitrogen, which is a common mode for pyridine-type ligands.[18] Alternatively, the two vicinal amino groups can act as a bidentate chelating ligand, forming a stable five-membered ring with a metal center. The specific coordination mode depends on the metal ion, the solvent, and the steric and electronic properties of the v-DAP derivative.

-

Ambidentate Nature: In some systems, such as 5,5'-diamino-2,2'-bipyridine, the primary coordination occurs through the more strongly chelating bipyridine nitrogens, while the amino groups remain free.[19] These uncoordinated amino groups can then participate in secondary interactions, such as hydrogen bonding, to build supramolecular architectures.[19]

-

Applications: These metal complexes are explored for their catalytic activity, magnetic properties, and as potential metallodrugs.[16][20]

Experimental Protocols

The following protocols are provided as examples of common transformations involving vicinal diaminopyridines, derived from established literature procedures.[9]

Protocol 1: Synthesis of 2,3-Diamino-5-bromopyridine (12b)

This procedure outlines the reduction of 2-amino-5-bromo-3-nitropyridine.

Materials:

-

2-Amino-5-bromo-3-nitropyridine (11)

-

Iron powder

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water

-

Sodium Hydroxide (NaOH) solution

Procedure:

-

Suspend 2-amino-5-bromo-3-nitropyridine (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (approx. 5.0 eq) to the suspension.

-

Heat the mixture to reflux (approx. 80-90 °C).

-

Add concentrated HCl dropwise to the refluxing mixture over 30 minutes. The reaction is exothermic and should be controlled carefully.

-

Maintain the reflux for an additional 2-3 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the remaining aqueous solution with a NaOH solution to pH ~8-9, which will precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2,3-diamino-5-bromopyridine. A typical yield is around 78%.[9]

Protocol 2: Synthesis of a 2-Phenyl-6-bromo-1H-imidazo[4,5-b]pyridine

This protocol describes the acid-mediated condensation of 2,3-diamino-5-bromopyridine with benzaldehyde.

Materials:

-

2,3-Diamino-5-bromopyridine (12b)

-

Benzaldehyde (or a substituted benzaldehyde)

-

Glacial Acetic Acid

-

Ethyl Acetate

Procedure:

-

Dissolve 2,3-diamino-5-bromopyridine (1.0 eq) in glacial acetic acid.

-

Add benzaldehyde (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux (approx. 120 °C) for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature.

-

Precipitate the product by slowly adding ethyl acetate to the cooled reaction mixture.

-

Collect the precipitated solid by filtration.

-

Wash the solid with ethyl acetate to remove any unreacted aldehyde and other impurities.

-

Dry the product under vacuum. Yields for this type of reaction are typically in the range of 60-90%.[9]

Caption: Standard workflow for imidazo[4,5-b]pyridine synthesis.

Conclusion

Vicinal diaminopyridines are a class of reagents whose reactivity is both potent and predictable. Their capacity for facile condensation and cyclization makes them indispensable precursors for imidazo[4,5-b]pyridines and related fused heterocycles, which are scaffolds of high interest in medicinal chemistry. Understanding the electronic factors that drive their nucleophilicity and their behavior in the presence of various electrophiles allows for the rational design of complex molecular architectures. As the demand for novel therapeutics and functional materials continues to grow, the strategic application of vicinal diaminopyridine chemistry will undoubtedly play a crucial role in advancing these fields.

References

- myaware. (2020-04-04). 3,4-Diaminopyridine (3,4-DAP). myaware.

- PubMed. (2025-08-14). Impact of diamino and imidazole functionalization on the photophysical properties and electronic and structural dynamics of the pyrimidine nucleobase. PubMed.

- ChemRxiv. (n.d.). Impact of Diamino and Imidazole Functionalization on the Photophysical Properties and Electronic and Structural Dynamics of the Pyrimidine Nucleobase. ChemRxiv.

- Cambridge Open Engage. (2025-06-04). Impact of Diamino and Imidazole Functionalization on the Photophysical Properties and Electronic and Structural Dynamics of the Pyrimidine Nucleobase. ChemRxiv.

- Guidechem. (n.d.). What are the applications and storage methods of 2,3-Diaminopyridine? Guidechem.

- ChemicalBook. (n.d.). 2,3-Diaminopyridine synthesis. ChemicalBook.

- Organic Syntheses. (n.d.). 2,3-diaminopyridine. Organic Syntheses.

- Gupta, A. K., et al. (2022).

- Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents.

- Sigma-Aldrich. (n.d.). 2,3-Diaminopyridine. Sigma-Aldrich.

-

Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Chemistry of Vicinal Diamines. Angewandte Chemie International Edition, 37(19), 2580-2627. [Link]

- PubMed. (n.d.). Vicinal diamino functionalities as privileged structural elements in biologically active compounds and exploitation of their synthetic chemistry. PubMed.

- Wiley Online Library. (n.d.). 5,59-Diamino-2,29-bipyridine Metal Complexes Assembled into Multidimensional Networks via Hydro. Wiley Online Library.

- Frontiers. (2022-08-15). Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study. Frontiers.

- ResearchGate. (n.d.). Molecular structure of 3,4-diaminopyridine (3,4-DAP), the protonated....

- PubMed. (n.d.). Prebiotic synthesis of diaminopyrimidine and thiocytosine. PubMed.

- PubMed. (n.d.). Interactions of metal ions with a 2,4-diaminopyrimidine derivative (trimethoprim). Antibacterial studies. PubMed.

- El-Habeeb, A. A., et al. (2024). A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. PMC - NIH.

- NIH. (n.d.). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. NIH.

- Royal Society of Chemistry. (n.d.). Vicinal diamination of 1,4-dihydropyridines.

-

PubChem. (n.d.). 3,4-Diaminopyridine. PubChem. [Link]

- PubMed. (n.d.). The Chemistry of Vicinal Diamines. PubMed.

- PubMed Central. (n.d.).

- ResearchGate. (2021-01-12). A high affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs.

- MDPI. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.

- Benchchem. (n.d.). The Vicinal Diamine Motif: A Cornerstone in Modern Chemistry and Drug Discovery. Benchchem.

- ResearchGate. (n.d.). AMINOPYRIDINES.

- PubMed Central. (n.d.).

- PubMed Central. (n.d.). The First Metal Complexes of 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione: Preparation, Physical and Spectroscopic Studies, and Preliminary Antimicrobial Properties. PubMed Central.

- Thieme. (2021-12-30). Metal Complexes as DNA Synthesis and/or Repair Inhibitors: Anticancer and Antimicrobial Agents. Thieme.

- PubMed Central. (n.d.).

Sources

- 1. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vicinal diamino functionalities as privileged structural elements in biologically active compounds and exploitation of their synthetic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. myaware.org [myaware.org]

- 5. Frontiers | Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study [frontiersin.org]

- 6. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Impact of diamino and imidazole functionalization on the photophysical properties and electronic and structural dynamics of the pyrimidine nucleobase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. d-nb.info [d-nb.info]

- 17. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Interactions of metal ions with a 2,4-diaminopyrimidine derivative (trimethoprim). Antibacterial studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 20. 2,3-Diaminopyridine 95 452-58-4 [sigmaaldrich.com]

The Strategic Utility of Methyl 2,3-diaminopyridine-4-carboxylate in Heterocyclic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking Complexity from a Versatile Pyridine Core

In the landscape of modern medicinal chemistry and materials science, the demand for novel heterocyclic scaffolds continues to grow. These intricate molecular architectures form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of building blocks available to the synthetic chemist, substituted pyridines hold a place of prominence due to their prevalence in biologically active molecules. This guide delves into the chemistry and application of a particularly valuable, yet underexplored, heterocyclic building block: Methyl 2,3-diaminopyridine-4-carboxylate .

This document serves as a technical resource for researchers and professionals engaged in the design and synthesis of complex molecular entities. We will explore the synthetic pathways to this versatile precursor, dissect its inherent reactivity, and illuminate its strategic application in the construction of fused heterocyclic systems, with a particular focus on the pharmacologically significant imidazo[4,5-b]pyridine scaffold. Through a synthesis of established chemical principles and emerging applications, this guide aims to equip the reader with the knowledge to effectively leverage methyl 2,3-diaminopyridine-4-carboxylate in their own research endeavors.

Physicochemical Properties and Structural Attributes

Methyl 2,3-diaminopyridine-4-carboxylate (CAS No: 1486165-39-2) is a polysubstituted pyridine derivative featuring two vicinal amino groups and a methyl carboxylate moiety. This unique arrangement of functional groups imparts a distinct reactivity profile that makes it a valuable intermediate in organic synthesis.[1][2][3][4][5]

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O₂ | [2] |

| Molecular Weight | 167.17 g/mol | [3] |

| Appearance | Solid (predicted) | |

| Melting Point | 200 °C | [3] |

| SMILES | COC(=O)C1=C(C(=NC=C1)N)N | [2] |

| InChI | InChI=1S/C7H9N3O2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,8H2,1H3,(H2,9,10) | [2] |

| CAS Number | 1486165-39-2 | [1][3][4][5] |

The presence of two adjacent amino groups on the electron-deficient pyridine ring, ortho to a methyl carboxylate group, creates a unique electronic and steric environment. The amino groups can act as nucleophiles, and their proximity allows for the facile construction of fused five-membered rings. The ester functionality provides a handle for further synthetic transformations, such as hydrolysis, amidation, or reduction.

Synthesis of the Building Block

While a specific, detailed experimental protocol for the synthesis of methyl 2,3-diaminopyridine-4-carboxylate is not extensively documented in publicly available literature, a plausible synthetic route can be inferred from established methodologies for the preparation of substituted diaminopyridines. A likely approach would involve the functionalization of a pre-existing pyridine core.

One potential synthetic strategy could commence with a suitable nitropyridine precursor, such as methyl 3-nitropyridine-4-carboxylate. The nitro group can be introduced onto the pyridine ring through nitration of the corresponding pyridine-4-carboxylate. Subsequent reduction of the nitro group would yield the 3-amino derivative. The introduction of the second amino group at the 2-position could be achieved through various methods, such as amination of a 2-halopyridine derivative or a Chichibabin amination, although the latter might be challenging with the existing substituents.

A more probable route involves the reduction of a dinitropyridine or a nitro-aminopyridine precursor. For instance, the synthesis of 4-methyl-2,3-diaminopyridine has been achieved through the transition metal-catalyzed reduction of a dinitropyridine derivative.[6] A similar strategy could likely be adapted for the synthesis of the target molecule.

Conceptual Synthetic Workflow:

Caption: A plausible synthetic route to the target compound.

Chemical Reactivity and Synthetic Applications

The primary utility of methyl 2,3-diaminopyridine-4-carboxylate lies in its role as a precursor to fused heterocyclic systems. The vicinal diamino functionality is perfectly poised for condensation reactions with a variety of electrophiles to form five-membered rings, most notably the imidazole ring.

Synthesis of Imidazo[4,5-b]pyridines

The condensation of 2,3-diaminopyridines with carboxylic acids or their derivatives is a well-established method for the synthesis of the imidazo[4,5-b]pyridine core.[7] This scaffold is of significant interest in medicinal chemistry due to its presence in a number of biologically active compounds with a wide range of therapeutic applications, including as kinase inhibitors and antimicrobial agents.[8]

The reaction of methyl 2,3-diaminopyridine-4-carboxylate with a carboxylic acid, typically in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or under thermal conditions, would lead to the formation of a 2-substituted-1H-imidazo[4,5-b]pyridine-7-carboxylate.

Experimental Protocol: General Procedure for the Synthesis of 2-Substituted-1H-imidazo[4,5-b]pyridine-7-carboxylates

-

To a solution of methyl 2,3-diaminopyridine-4-carboxylate (1.0 eq) in a suitable solvent (e.g., toluene or xylenes), add the desired carboxylic acid (1.1 eq).

-

Add a catalytic amount of a dehydrating agent (e.g., p-toluenesulfonic acid) or a stoichiometric amount of a condensing agent (e.g., polyphosphoric acid).

-

Heat the reaction mixture to reflux for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If PPA is used, carefully quench the reaction mixture by pouring it onto crushed ice and neutralize with a base (e.g., aqueous sodium hydroxide).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-1H-imidazo[4,5-b]pyridine-7-carboxylate.

Caption: Synthesis of imidazo[4,5-b]pyridine derivatives.

The resulting imidazo[4,5-b]pyridine-7-carboxylate can be further functionalized. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. This approach provides access to a diverse library of compounds for biological screening.[9]

Other Potential Reactions

The amino groups of methyl 2,3-diaminopyridine-4-carboxylate can also participate in other cyclization reactions. For example, reaction with phosgene or its equivalents could yield a fused pyrimidinone system. Reaction with dicarbonyl compounds could lead to the formation of pyrazino[2,3-b]pyridines. These potential transformations further highlight the versatility of this building block in heterocyclic synthesis.

Applications in Drug Discovery and Materials Science

The primary application of methyl 2,3-diaminopyridine-4-carboxylate is as a key intermediate in the synthesis of pharmacologically active compounds. The imidazo[4,5-b]pyridine core, readily accessible from this building block, is a "privileged structure" in medicinal chemistry. Derivatives of this scaffold have been reported to exhibit a wide range of biological activities, including:

-

Anticancer activity: As inhibitors of various kinases.[8]

-

Antimicrobial activity: Against a range of bacteria and fungi.[10][11]

-

Antiviral activity. [8]

-

Anti-inflammatory activity. [8]

The ability to readily introduce diversity at the 2-position of the imidazo[4,5-b]pyridine ring, coupled with the potential for further modification at the 7-carboxylate position, makes methyl 2,3-diaminopyridine-4-carboxylate a highly valuable tool for the generation of compound libraries for high-throughput screening in drug discovery programs.

While less explored, the unique electronic properties of the substituted pyridine ring and the potential for forming extended conjugated systems through derivatization suggest that this building block could also find applications in the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Conclusion and Future Outlook

Methyl 2,3-diaminopyridine-4-carboxylate is a versatile and valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its unique arrangement of functional groups provides a powerful platform for the construction of complex, fused heterocyclic systems, most notably the pharmacologically important imidazo[4,5-b]pyridine scaffold. While detailed synthetic and characterization data for this specific molecule are not yet widely available, its utility can be confidently inferred from the well-established chemistry of related 2,3-diaminopyridines.

As the quest for novel therapeutic agents and advanced materials continues, the strategic application of versatile building blocks like methyl 2,3-diaminopyridine-4-carboxylate will be paramount. Further exploration of its synthesis, reactivity, and application is warranted and is likely to uncover new avenues for the development of innovative molecules with significant societal impact.

References

- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv

- Methyl 2,3-diaminopyridine-4-carboxyl

- Methyl 2,3-diaminopyridine-4-carboxyl

- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Arom

- Methyl 2,3-diaminopyridine-4-carboxyl

- Methyl 2,3-diaminopyridine-4-carboxyl

- Methyl 2-aminopyridine-4-carboxyl

- Transition metal‐catalyzed synthesis of 4‐methyl‐2,3‐diaminopyridine 112.

- Synthesis, Characterization, and Antimicrobial Activity of Methyl-2-aminopyridine-4-carboxylate Deriv

- SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds.

- Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed.

- Novel amino substituted tetracyclic imidazo[4,5-b]pyridine deriv

- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.

- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv

- methyl 2,3-diaminopyridine-4-carboxyl

- Diaminopiridin. Sigma-Aldrich.

- Methyl 2-(2,2-Dimethylpropanoylamino)

- 2,3-Diaminopyridinium 4-methoxyquinoline-2-carboxyl

- Methyl 3-aminopyridine-4-carboxylate | Biochemical Reagent. MedChemExpress.

- Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. PMC.

Sources

- 1. 1486165-39-2|Methyl 2,3-diaminopyridine-4-carboxylate|BLD Pharm [bldpharm.com]

- 2. PubChemLite - Methyl 2,3-diaminopyridine-4-carboxylate (C7H9N3O2) [pubchemlite.lcsb.uni.lu]

- 3. biosynth.com [biosynth.com]

- 4. methyl 2,3-diaminopyridine-4-carboxylate-1486165-39-2 - Thoreauchem [thoreauchem.com]

- 5. Diaminopiridin | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. fulir.irb.hr [fulir.irb.hr]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 2,3-diaminopyridine-4-carboxylate: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a multitude of approved therapeutic agents.[1][2][3] Within this broad class of privileged structures, molecules functionalized with multiple amino groups and a carboxylate moiety offer a particularly rich platform for the generation of novel drug candidates. This technical guide provides an in-depth analysis of Methyl 2,3-diaminopyridine-4-carboxylate, a molecule poised for significant applications in medicinal chemistry. While direct biological data on this specific molecule is nascent, its structural motifs suggest a wealth of potential therapeutic applications. This guide will explore its plausible synthesis, delve into its potential as a precursor for potent fused heterocyclic systems, and outline prospective applications in oncology, infectious diseases, and neurology, all grounded in the established pharmacology of analogous structures.

The Strategic Value of the 2,3-Diaminopyridine-4-carboxylate Core